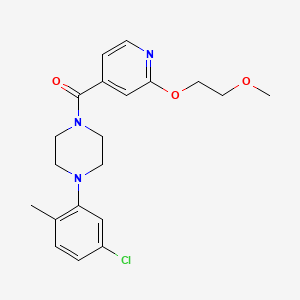

![molecular formula C17H15Cl2N3O2S2 B2355653 (2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-93-9](/img/structure/B2355653.png)

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

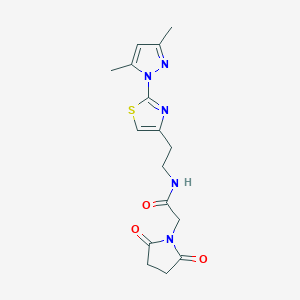

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15Cl2N3O2S2 and its molecular weight is 428.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of this compound, such as pyridine derivatives, exhibit antimicrobial activity against various strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Compounds structurally similar to (2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lung cancer, and renal cancer. This highlights their potential in cancer research and treatment (Bhole & Bhusari, 2011).

Antidepressant Properties

Some benzothiazole derivatives have been identified for their potential as antidepressants, acting on serotonin receptors and serotonin transporters. This suggests the possibility of using structurally related compounds in psychiatric medication (Orus et al., 2002).

Antimycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been found effective against Mycobacterium tuberculosis, indicating its potential as a new anti-tubercular agent. This is particularly relevant for the development of new treatments for tuberculosis (Pancholia et al., 2016).

Corrosion Inhibition

Some derivatives of this compound class have been studied for their effectiveness as corrosion inhibitors in acidic mediums, potentially useful in materials science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .

Mode of Action

The compound interacts with CYP51 by binding to its active site, inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane structure and function .

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are crucial components of cell membranes. Disruption of this pathway leads to changes in cell membrane permeability and fluidity, affecting the cell’s ability to function properly .

Result of Action

The compound’s action results in antimicrobial and antioxidant effects . Specifically, it has shown moderate activity against Bacillus subtilis and Penicillium fimorum . Additionally, it has demonstrated potent antioxidant activity, with certain derivatives showing up to 96.3% activity, comparable to ascorbic acid .

Eigenschaften

IUPAC Name |

(2,5-dichlorothiophen-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2S2/c1-24-11-3-2-4-12-14(11)20-17(25-12)22-7-5-21(6-8-22)16(23)10-9-13(18)26-15(10)19/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAATQXTDNBVKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)

![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)